4-Fluorobenzenesulfonyl isocyanate

Description

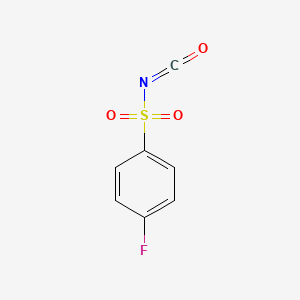

4-Fluorobenzenesulfonyl isocyanate is a specialized chemical reagent characterized by the molecular formula C₇H₄FNO₃S. sigmaaldrich.com Its structure uniquely combines a highly reactive sulfonyl isocyanate group with a fluorine-substituted benzene (B151609) ring. This combination of functionalities makes it a subject of interest for the synthesis of a variety of organic compounds, particularly those with potential applications in medicinal chemistry and materials science. The presence of the sulfonyl isocyanate group provides a powerful tool for forming new carbon-nitrogen and sulfur-nitrogen bonds, while the fluorine atom can impart desirable physicochemical properties to the resulting molecules.

Sulfonyl isocyanates, and particularly aryl sulfonyl isocyanates, are recognized as highly reactive and versatile intermediates in the field of organic synthesis. rsc.org Their importance stems from their potent electrophilic nature, which allows them to readily react with a wide array of nucleophiles. rsc.org This reactivity is attributed to the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the isocyanate carbon atom.

The reactions of sulfonyl isocyanates are fundamental to the construction of various nitrogen-containing compounds. A primary application is in the synthesis of sulfonylureas, a class of compounds with significant biological activity, notably as antidiabetic agents. researchgate.netnih.gov This is typically achieved through the reaction of a sulfonyl isocyanate with an amine. Beyond this, sulfonyl isocyanates serve as precursors for a diverse range of heterocyclic compounds, including lactams, pyrrolidine (B122466) derivatives, and oxazolidinones. rsc.org Their ability to participate in cycloaddition reactions further broadens their synthetic utility. habitablefuture.orgresearchgate.net The reliable and often high-yielding nature of these transformations makes sulfonyl isocyanates indispensable reagents for chemists aiming to build complex molecular frameworks.

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery and materials science. nih.gov The unique properties of fluorine, being the most electronegative element, allow it to profoundly influence the characteristics of a parent molecule. Judicious placement of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. sigmaaldrich.com This can increase the bioavailability and half-life of a drug candidate.

Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups and modify the molecule's conformation and electronic distribution. These changes can lead to stronger binding interactions with biological targets such as proteins and enzymes, thereby increasing the potency of a therapeutic agent. researchgate.netnih.gov Fluorine's ability to modulate lipophilicity is another key aspect, affecting a molecule's ability to permeate cell membranes and navigate biological systems. evitachem.com In addition to its impact on biological activity, the isotope ¹⁸F is a crucial positron emitter for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. researchgate.netnih.gov

While the broader classes of sulfonyl isocyanates and organofluorine compounds are extensively studied, the specific research landscape of this compound is more specialized. It is recognized as a useful research chemical, available for laboratory-scale synthesis. chembuyersguide.com Its primary utility lies in its role as a building block, combining the reactivity of the sulfonyl isocyanate group with the property-modulating effects of the fluorine atom.

The principal application of this compound is in the synthesis of N-substituted sulfonylureas and related sulfonamides through its reaction with various primary and secondary amines. researchgate.net These reactions are foundational in creating libraries of compounds for screening in drug discovery programs. The fluorine atom in the para-position of the benzene ring can influence the electronic properties of the sulfonyl group and can be a site for metabolic resistance or specific interactions in a biological target.

Given its bifunctional nature, this compound holds potential for use in multicomponent reactions and the synthesis of more complex heterocyclic systems. rsc.org Although detailed studies on its specific applications in areas like agrochemicals or materials science are not widely documented in publicly accessible literature, its structural motifs suggest potential utility in these fields as well. The compound serves as a valuable tool for researchers exploring the structure-activity relationships of fluorinated sulfonamides and sulfonylureas.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3895-25-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₄FNO₃S | sigmaaldrich.com |

| Molecular Weight | 201.17 g/mol | sigmaaldrich.com |

| Melting Point | 33-38 °C | sigmaaldrich.com |

| Boiling Point | 63 °C at 0.1 mmHg | sigmaaldrich.com |

| Appearance | White crystalline low melting solid | [N/A] |

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMRJRSOWRCSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369872 | |

| Record name | 4-Fluorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3895-25-8 | |

| Record name | 4-Fluorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzenesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobenzenesulfonyl Isocyanate

Established Synthetic Routes to Sulfonyl Isocyanates

The traditional and most widely practiced methods for synthesizing sulfonyl isocyanates, including the 4-fluoro derivative, primarily rely on two precursor types: sulfonamides and sulfonyl chlorides.

One of the most established industrial methods involves the reaction of the corresponding arylsulfonamide with phosgene (B1210022) (carbonyl chloride). In this process, 4-fluorobenzenesulfonamide (B1215347) is treated with phosgene in an inert solvent. The reaction typically requires elevated temperatures, often in the range of 100°C to 200°C, to proceed at a practical rate. google.com A critical aspect of this method is maintaining a phosgene-rich environment throughout the reaction, which has been shown to improve yields and reduce reaction times compared to processes where the sulfonamide is in excess. google.com

An alternative and well-documented route starts from the corresponding sulfonyl chloride. google.com Specifically, 4-fluorobenzenesulfonyl chloride can be reacted with a source of the isocyanate group. One such method uses trimethylsilyl (B98337) isocyanate in the presence of a Lewis acid catalyst. google.com This pathway avoids the direct use of phosgene in the final step, although phosgene derivatives are often used in the synthesis of the isocyanate precursor itself. Another classic method for producing a key precursor, chlorosulfonyl isocyanate, involves the reaction between cyanogen (B1215507) chloride and sulfur trioxide. orgsyn.org

Emerging Synthetic Strategies for 4-Fluorobenzenesulfonyl Isocyanate

In response to the significant hazards associated with phosgene, considerable research has focused on developing phosgene-free synthetic routes. nih.gov These emerging strategies aim to provide safer and more environmentally benign alternatives for the production of isocyanates.

One promising non-phosgene pathway is the thermal decomposition of carbamates. nih.gov In a potential application of this method, a suitable carbamate (B1207046) precursor derived from 4-fluorobenzenesulfonamide would be synthesized and subsequently heated to yield this compound and an alcohol byproduct. The successful industrial implementation of this route on a large scale depends heavily on the development of efficient catalysts to lower the required decomposition temperature and improve selectivity.

Another green chemistry approach involves the direct reductive carbonylation of nitro compounds. nih.gov Theoretically, 4-fluoronitrobenzene could be reacted with carbon monoxide in the presence of a suitable catalyst to directly form 4-fluorophenyl isocyanate, which could then be subjected to sulfonation and further transformation. However, this direct carbonylation remains a significant challenge in synthetic chemistry. A more developed variant is the synthesis of carbamates from nitro or amino compounds and a carbon monoxide source, which can then be pyrolyzed as described above. nih.gov The "urea process," which uses urea (B33335), alcohol, and amines to generate carbamate precursors, represents a pathway that could achieve "zero emission" synthesis and is an area of active development. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial viability, focusing on maximizing yield, minimizing reaction time, and ensuring product purity. Research has explored the impact of catalysts, advanced reactor technologies, and novel activation methods.

The efficiency of established synthetic routes can be significantly enhanced through the use of catalysts. In the phosgenation of arylsulfonamides, an improved process utilizes a dual-catalyst system composed of a hydrocarbyl isocyanate and a tertiary amine base. This approach can lead to higher yields and purity while allowing for lower reaction temperatures and shorter reaction times.

For the route starting from sulfonyl chlorides, Lewis acids are essential catalysts. The reaction of 4-fluorobenzenesulfonyl chloride with trimethylsilyl isocyanate is effectively catalyzed by various metal halides, such as those of tin, titanium, aluminum, and zinc. google.com The choice of catalyst and reaction temperature can be fine-tuned to control the conversion rate and influence the final yield and purity. google.com For example, a yield of 74% has been reported for 4-methylbenzenesulfonyl isocyanate using this type of catalytic system. google.com

Table 1: Comparison of Catalytic Systems in Sulfonyl Isocyanate Synthesis

| Precursor | Reagent(s) | Catalyst(s) | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Arylsulfonamide | Phosgene | Hydrocarbyl isocyanate, Tertiary amine base | Lowered (e.g., < 150°C) | Improved | |

| Arylsulfonyl chloride | Trimethylsilyl isocyanate | Lewis Acid (e.g., SnCl₄, TiCl₄, AlCl₃) | 135°C - 160°C | ~74% (for p-toluene derivative) | google.com |

| Arylsulfonamide | Phosgene | None (phosgene-rich environment) | 120°C - 135°C | >94% | google.com |

Continuous-flow chemistry offers significant advantages for the synthesis of hazardous compounds like this compound, particularly when using toxic reagents such as phosgene. By conducting reactions in small-volume, continuously flowing reactors, this technology provides superior control over reaction parameters like temperature and pressure, significantly enhancing safety. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, mitigating the risk of thermal runaways in exothermic reactions.

While specific literature detailing the continuous-flow synthesis of this compound is not prevalent, the principles are directly applicable. The established batch chemistries, such as the phosgenation of 4-fluorobenzenesulfonamide, can be adapted to a flow system. This adaptation would allow for the safe handling of phosgene on-demand, minimizing the amount present at any given time and enabling automated, scalable, and potentially higher-yielding production.

Mechanochemistry, which utilizes mechanical energy from methods like ball-milling to initiate and sustain chemical reactions, is an emerging field in green chemistry. youtube.comyoutube.com This solvent-free or low-solvent approach has the potential to reduce waste and access different reaction pathways.

Currently, there is limited specific research on the mechanochemical synthesis of this compound. However, related transformations suggest its feasibility. For instance, isocyanates have been generated mechanochemically through the retro [2+2] cycloaddition of other cyclic precursors. rsc.org Furthermore, the successful mechanochemical synthesis of aromatic sulfonamides via palladium-catalyzed aminosulfonylation demonstrates that the formation of the critical S-N bond is achievable under these conditions. rsc.org A prospective mechanochemical route could involve the solid-state, ball-milling-assisted reaction of 4-fluorobenzenesulfonamide with a solid phosgene equivalent or a cyanate (B1221674) salt. This approach remains a largely unexplored but potentially valuable area for future research, promising a greener and more direct synthesis.

Reactivity and Reaction Mechanisms of 4 Fluorobenzenesulfonyl Isocyanate

Electrophilic Nature and Characteristic Reaction Pathways of the Isocyanate Moiety

The 4-fluorobenzenesulfonyl isocyanate molecule is characterized by a highly electrophilic carbon atom within the isocyanate (–N=C=O) group. This pronounced electrophilicity is a direct consequence of the cumulative electron-withdrawing effects of the adjacent sulfonyl group (–SO2–) and the fluorine atom on the phenyl ring. The sulfonyl group, in particular, significantly enhances the reactivity of the isocyanate moiety compared to simple aryl isocyanates. nih.gov This electronic feature dictates the primary reaction pathways of the compound, which predominantly involve nucleophilic attack at the central carbon of the isocyanate.

The general reactivity of isocyanates involves the addition of a nucleophile to the C=N double bond, followed by proton transfer to yield a stable adduct. nih.gov In the case of this compound, the strong electron-withdrawing nature of the 4-fluorobenzenesulfonyl group makes the isocyanate carbon exceptionally susceptible to attack by a wide range of nucleophiles. This heightened reactivity allows for a diverse array of chemical transformations, making it a valuable reagent in organic synthesis.

Nucleophilic Additions to the Sulfonyl Isocyanate Group

The electron-deficient carbon of the isocyanate functionality in this compound serves as a prime target for various nucleophiles, leading to the formation of a range of important chemical structures.

Reactions with Oxygen-Nucleophiles: Formation of Sulfonylcarbamates

In the presence of oxygen-based nucleophiles, such as alcohols and phenols, this compound readily undergoes addition reactions to form N-(4-fluorobenzenesulfonyl)carbamates, commonly referred to as sulfonylcarbamates. The reaction is typically initiated by the attack of the lone pair of electrons from the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the nucleophile to the nitrogen atom of the isocyanate, yielding the final sulfonylcarbamate product.

This transformation is generally efficient and proceeds under mild conditions. The resulting sulfonylcarbamates are stable compounds and have found applications as intermediates in organic synthesis. For instance, they can be further reacted with amines to produce sulfonylureas.

Reactions with Nitrogen-Nucleophiles: Synthesis of Sulfonylureas and Sulfonamides

The reaction of this compound with nitrogen-containing nucleophiles, primarily amines, is a cornerstone of its synthetic utility, providing a direct route to N,N'-disubstituted sulfonylureas. This reaction is mechanistically similar to the addition of alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer.

Primary and secondary amines react readily to form the corresponding sulfonylureas in high yields. This method is a common strategy for the synthesis of a wide array of sulfonylurea derivatives, a class of compounds with significant biological and pharmaceutical importance.

In some instances, depending on the reaction conditions and the nature of the nitrogen nucleophile, the reaction can also lead to the formation of sulfonamides.

Reactions with Carbon-Nucleophiles

The electrophilic nature of this compound also extends to reactions with carbon-based nucleophiles, although these are less common than reactions with heteroatom nucleophiles.

Grignard Reagents: The addition of Grignard reagents (R-MgX) to isocyanates, including sulfonyl isocyanates, provides a synthetic route to N-substituted amides after hydrolysis. The organomagnesium compound attacks the electrophilic carbon of the isocyanate, forming a magnesium salt of the corresponding N-sulfonyl amide, which upon aqueous workup, yields the final amide product.

Enamines: Enamines, which are nucleophilic at their α-carbon, can react with isocyanates in a process known as the Stork enamine synthesis. libretexts.org The nucleophilic carbon of the enamine adds to the isocyanate, forming an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields a β-dicarbonyl compound, effectively achieving the acylation of the ketone or aldehyde from which the enamine was derived.

Ylides: Phosphorus ylides are known to react with isocyanates. The reaction can proceed through various pathways, including a three-component reaction where one molecule of a phosphorus ylide reacts with two molecules of an isocyanate to form complex heterocyclic structures like 2-amino-3-carboxylate-4-quinolones. rsc.org Sulfur ylides also react with isocyanates, and depending on the ylide and reaction conditions, can lead to the formation of various products, including ring-expanded structures or acrylamide (B121943) derivatives. scilit.comlibretexts.org

Metal-Catalyzed Transformations Involving this compound

The reactivity of this compound can be further modulated and expanded through the use of metal catalysts. These catalysts can activate the isocyanate group, facilitating novel transformations and the construction of complex molecular architectures.

Zinc(II)-Catalyzed Annulation Reactions

Recent research has demonstrated the utility of zinc(II) catalysts in promoting annulation reactions involving sulfonyl isocyanates, including this compound. A notable example is the zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, diazooxindoles, and isocyanates to synthesize multisubstituted spirooxindoles. dicp.ac.cn

In this multicomponent reaction, the proposed mechanism suggests that the zinc(II) catalyst activates the isocyanate by coordinating to its carbonyl oxygen. This activation facilitates the nucleophilic attack of the diazooxindole, leading to an intramolecular cyclization and the in situ generation of a 1,3-dipole. This dipole then undergoes a [3+2] cycloaddition with the zinc-activated internal alkene to furnish the final spirooxindole product. rsc.org This process is highly efficient, with reported yields of up to 95% for the product derived from this compound. dicp.ac.cn The use of a low-toxicity zinc catalyst and readily available starting materials makes this an attractive method for the synthesis of complex heterocyclic scaffolds. dicp.ac.cn

Role of Metal Coordination in Isocyanate Activation

The activation of isocyanates through coordination with metal centers is a pivotal strategy in catalysis, enabling a variety of synthetic transformations. While specific studies focusing exclusively on this compound are not prevalent, the principles of isocyanate and sulfonyl group activation by metal complexes are well-established and provide a framework for understanding its behavior. rsc.orgbohrium.comacs.org

Transition metals can interact with the isocyanate moiety in several ways, primarily by coordinating to the oxygen or nitrogen atoms. This coordination enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. For instance, cobalt(III) complexes have been successfully employed to catalyze the addition of C-H bonds across the C=N bond of isocyanates, a process that facilitates the synthesis of amides. nih.gov In such catalytic cycles, the metal center coordinates the isocyanate, activating it for insertion into a metal-carbon bond formed via C-H activation. Similar reactivity has been documented with rhodium(III) and ruthenium catalysts. nih.gov

Furthermore, the sulfonyl group itself can be the target of metal-catalyzed activation or deactivation. Theoretical models suggest that coordination of a metal catalyst to the sulfonyl oxygen atoms can modulate the electronic properties of the entire functional group. rsc.org This interaction can influence the leaving group ability of the sulfonyl moiety in nucleophilic substitution reactions or alter the reactivity of the adjacent isocyanate. The activation of isocyanate ligands within metal complexes has been explored, for example, in ruthenium formamidinate complexes, where coordination influences subsequent reactions like methanol (B129727) addition. bohrium.com The choice of metal and its ligand sphere is crucial in dictating the reaction's chemoselectivity and efficiency. rsc.org

Multi-Component Reactions Facilitated by this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and operational steps. beilstein-journals.orgresearchgate.net Isocyanates are valuable building blocks in MCRs due to their electrophilicity. nih.gov While specific examples detailing the use of this compound in named MCRs like the Ugi or Passerini reactions are not prominent in the surveyed literature, the reactivity of closely related arylsulfonyl isocyanates suggests its high potential for such transformations.

The Ugi and Passerini reactions are the most common isocyanide-based MCRs (IMCRs) for generating peptide-like structures and other complex amides. beilstein-journals.orgbeilstein-journals.org

Passerini 3-Component Reaction (P-3CR): This reaction typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. researchgate.netmdpi.com

Ugi 4-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary amine, leading to the formation of an α-acylamino amide. beilstein-journals.orgresearchgate.net

The general mechanism for the Ugi reaction involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after a Mumm rearrangement, yields the final product. beilstein-journals.org Given that sulfonyl isocyanates can react with nucleophiles, it is plausible that this compound could serve as a component in Ugi-type or other MCRs, potentially by reacting with an amine or alcohol component. For instance, a three-component reaction involving sulfonyl isocyanates, dialkyl acetylene-dicarboxylates, and an amine has been developed to produce highly functionalized heterocyclic systems. nih.gov The high reactivity of the N=C=O group in this compound makes it a prime candidate for the development of novel MCRs to generate molecular diversity.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Detailed kinetic and thermodynamic studies specifically on this compound are limited. However, extensive research on the closely related and highly reactive chlorosulfonyl isocyanate (CSI) provides significant insights into the factors governing its reactions, particularly cycloadditions with alkenes. nih.govresearchgate.net

The reaction of CSI with alkenes to form β-lactams can proceed through either a stepwise or a concerted mechanism, and the pathway is highly dependent on the electronic properties of the alkene. nih.gov For electron-rich alkenes, the reaction tends to follow a stepwise pathway involving a dipolar intermediate, whereas for electron-deficient alkenes, such as those bearing a fluorine atom, a concerted pathway is favored. nih.govdtic.mil This shift is attributed to the fluorine atom raising the energy of the stepwise transition state more than that of the concerted one. researchgate.net

Kinetic studies on CSI have determined activation parameters for these reactions. The data support a change in mechanism from stepwise to concerted upon substitution of a vinyl hydrogen for a vinyl fluorine on the alkene. nih.gov A pre-equilibrium complex is proposed to exist on the reaction pathway, and for certain electron-rich alkenes, a single-electron transfer (SET) mechanism may be operative. nih.gov

The tables below present kinetic and thermodynamic data for the reaction of the related chlorosulfonyl isocyanate (CSI) with various alkenes, which serves as a model for understanding the reactivity of sulfonyl isocyanates.

Table 1: Activation Parameters for the Reaction of Chlorosulfonyl Isocyanate (CSI) with Alkenes Data serves as a model for sulfonyl isocyanate reactivity.

| Alkene | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism | Reference |

|---|---|---|---|---|

| 1-Hexene | 8.8 | -38 | Stepwise | nih.gov |

| Styrene | 7.9 | -35 | Stepwise | nih.gov |

| (E)-1-Fluoro-1-hexene | 11.2 | -41 | Concerted | nih.gov |

| 2-Fluoro-1-octene | 11.8 | -44 | Concerted | nih.gov |

Table 2: Reaction Free Energy for β-Lactam Formation Data from a DFT study on a model system, providing insight into the thermodynamics of related reactions.

| Reaction Step | ΔG (kcal/mol) | Note | Reference |

|---|---|---|---|

| Formation of [1J':N1] adduct | -1.1 | Lower energy barrier for β-lactam formation | acs.org |

These data illustrate that the reaction pathway and its energetics are sensitive to substrate structure. For this compound, the strongly electron-withdrawing 4-fluorobenzenesulfonyl group would render the isocyanate highly electrophilic, likely leading to rapid reactions with nucleophiles, with kinetics influenced by solvent polarity and the nature of the reaction partner.

Mechanistic Elucidation through Advanced Spectroscopic and Computational Approaches

The mechanisms of reactions involving sulfonyl isocyanates are frequently investigated using a combination of advanced spectroscopic techniques and computational chemistry. rsc.orgresearchgate.net While specific studies centered on this compound are not widely reported, the approaches used for related compounds are directly applicable.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for elucidating the reaction pathways of sulfonyl isocyanates. researchgate.netnih.gov DFT calculations have been employed to:

Determine Reaction Pathways: For the reaction of chlorosulfonyl isocyanate (CSI) with fluoroalkenes, quantum chemical calculations support a concerted [2+2] cycloaddition mechanism over a stepwise one. researchgate.net These calculations can map the potential energy surface, identifying transition states and intermediates.

Analyze Transition State Geometries: Computational studies can reveal the geometry of transition states, such as whether a cycloaddition proceeds through a planar or orthogonal arrangement of reactants. nih.gov

Model Catalysis: DFT has been used to explore the nature of sulfonyl group activation by metal catalysts, proposing models for how metal coordination to the sulfonyl oxygens influences reactivity. rsc.org

Calculate Thermodynamic Properties: Theoretical studies can provide estimates for reaction energies (ΔG, ΔH), helping to predict the favorability of a given transformation. acs.org Quantum chemical parameters such as HOMO-LUMO energies and dipole moments can also be calculated to correlate molecular structure with reactivity. researchgate.net

Spectroscopic Approaches: Spectroscopic methods are essential for identifying reactants, intermediates, and products, thereby providing experimental evidence for proposed mechanisms.

Infrared (IR) Spectroscopy: The strong absorption band of the isocyanate group (~2250 cm⁻¹) is a key diagnostic feature for monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can be used to characterize the structure of products and, in some cases, to detect transient intermediates.

X-ray Crystallography: This technique provides unambiguous structural determination of stable products, confirming reaction outcomes and stereochemistry, which is crucial for mechanistic analysis. researchgate.net

Together, these computational and spectroscopic methods provide a detailed picture of the reaction mechanisms, transition states, and intermediates involved in the chemistry of this compound and related compounds.

Applications of 4 Fluorobenzenesulfonyl Isocyanate in Organic Synthesis

Construction of Complex Heterocyclic Ring Systems

The isocyanate functionality is a well-established building block for the synthesis of nitrogen-containing heterocycles through various cycloaddition and condensation reactions. While direct, documented examples for 4-fluorobenzenesulfonyl isocyanate in some of these specific transformations are not prevalent, its inherent reactivity allows for logical synthetic strategies toward these scaffolds.

Spirooxindoles are a privileged structural class in medicinal chemistry. The construction of these complex spirocyclic systems can involve isocyanate precursors. For instance, cycloaddition reactions employing vinyl isocyanates have been developed to construct spirooxindole pyrrolones. researchgate.net In a plausible, though not explicitly documented, pathway involving this compound, the isocyanate would first react with an appropriate nucleophile to form a 4-fluorobenzenesulfonamide-containing intermediate. This intermediate, bearing the bulky and electronically influential sulfonyl group, could then be induced to undergo an intramolecular cyclization onto an oxindole (B195798) core, yielding the desired spiro-fused system. The sulfonamide nitrogen acts as the nucleophile in the key ring-forming step.

Pyrazoles are another important class of heterocycles with wide-ranging applications. A common route to pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). Isocyanates provide a pathway to precursors for such reactions. This compound can react with hydrazine to form the corresponding N-(4-fluorobenzenesulfonyl)semicarbazide. This semicarbazide (B1199961) derivative can then undergo a cyclocondensation reaction with a suitable 1,3-dielectrophile (such as a β-ketoester or a malondialdehyde equivalent) to form the pyrazole ring, with the 4-fluorobenzenesulfonyl group appended to the ring nitrogen.

The synthesis of six-membered heterocycles like pyrimidines can also be envisioned using sulfonyl isocyanates as reaction partners. The formation of the pyrimidine (B1678525) ring often involves the reaction of a three-carbon component with an amidine or urea (B33335) derivative. This compound can react with a nitrogen-containing nucleophile to generate a sulfonylurea. This sulfonylurea can then serve as the N-C-N component in a cyclization reaction with a 1,3-dicarbonyl compound or its equivalent to furnish a pyrimidine derivative. Alternatively, cycloaddition reactions, such as a formal [3+3] cycloaddition, provide a pathway to six-membered rings. research-solution.com In such a strategy, the sulfonyl isocyanate could act as a three-atom component, reacting with a suitable three-atom partner to construct the heterocyclic core.

Functionalization and Derivatization Strategies Utilizing the 4-Fluorobenzenesulfonyl Moiety

The 4-fluorobenzenesulfonyl group is a valuable moiety for functionalizing and derivatizing organic molecules. The closely related reagent, 4-fluorobenzenesulfonyl chloride, is known to be an excellent activating agent for hydroxyl groups, converting them into good leaving groups for subsequent nucleophilic substitution. nih.gov

This compound serves as an efficient vehicle for introducing this functional group onto substrates containing nucleophilic sites like alcohols or amines.

Reaction with Alcohols: Alcohols react with the isocyanate to form N-(4-fluorobenzenesulfonyl)carbamates.

Reaction with Amines: Primary and secondary amines react to form N,N'-disubstituted ureas containing the 4-fluorobenzenesulfonyl group.

Once installed, this moiety modifies the parent molecule's physical and chemical properties, including its acidity, lipophilicity, and metabolic stability. Furthermore, the installed sulfonyl group, specifically the sulfonyl fluoride (B91410), serves as a latent reactive site for further transformations, most notably in the context of SuFEx chemistry.

Contributions to Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry and Related Transformations

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful, next-generation click chemistry platform. sigmaaldrich.com It relies on the unique reactivity of the sulfur(VI)-fluoride (S-F) bond, which is exceptionally stable under most synthetic conditions but can be selectively "clicked" with high efficiency and fidelity. sigmaaldrich.comnih.gov

This compound is an ideal bifunctional linker for SuFEx applications. The synthetic strategy involves a two-stage process:

Initial Ligation: The highly reactive isocyanate group reacts first with a nucleophile (e.g., an alcohol or amine on a substrate molecule), forming a stable carbamate (B1207046) or urea linkage. This step affixes the dormant 4-fluorobenzenesulfonyl handle to the molecule of interest.

SuFEx Click Reaction: The now-pendant and highly stable sulfonyl fluoride group (-SO₂F) is available for a subsequent SuFEx reaction. researchgate.netresearchgate.net Under specific catalytic conditions, this group can react with another nucleophile, such as a silyl-protected phenol (B47542), to form a stable sulfonate or sulfonamide bridge, effectively "clicking" two different molecular modules together. nih.gov

This modular, two-step approach allows for the reliable connection of diverse molecular fragments under mild, often metal-free conditions, making it a cornerstone of modern synthetic chemistry. rsc.org

| Feature of SuFEx Chemistry | Description | Reference |

|---|---|---|

| Reaction Type | Click Chemistry: Modular, high-yield, and wide in scope. | sigmaaldrich.com |

| Key Functional Group | Sulfonyl Fluoride (R-SO₂F) and other S(VI)-F containing moieties. | nih.gov |

| Reactivity Profile | The S-F bond is kinetically stable but can be activated for reaction with nucleophiles (e.g., silyl (B83357) ethers, amines) under specific catalysis. | nih.gov |

| Key Advantages | Resistant to reduction, stable to thermolysis and hydrolysis, and provides chemoselective sulfonylation products. | sigmaaldrich.com |

| Role of this compound | Acts as a bifunctional linker to first attach to a substrate via the isocyanate group, presenting the -SO₂F moiety for a subsequent SuFEx click reaction. | researchgate.netresearchgate.net |

Synthesis of Advanced Building Blocks for Chemical Libraries

The creation of chemical libraries for high-throughput screening is a fundamental pillar of drug discovery and materials science. The success of this endeavor relies on synthetic methods that are robust, modular, and high-yielding. The properties of SuFEx chemistry make it exceptionally well-suited for this purpose. rsc.orgresearchgate.net

This compound, as a key SuFEx-able linker, plays a crucial role in this field. It enables the rapid and reliable assembly of diverse molecular building blocks into large, functional libraries. rsc.orgrsc.org The process allows chemists to take a core molecular scaffold, functionalize it with the isocyanate to install the SuFEx handle, and then rapidly diversify this position by "clicking" on a wide array of different partners in a parallel format. sigmaaldrich.comresearchgate.net This modular approach significantly accelerates the discovery of new functional molecules, from potent drug candidates to advanced materials, by allowing for the systematic exploration of chemical space. researchgate.netresearchgate.netrsc.org

Applications of 4 Fluorobenzenesulfonyl Isocyanate in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Small Molecules

The high reactivity of the isocyanate group in 4-fluorobenzenesulfonyl isocyanate allows for efficient covalent modification of scaffolds containing nucleophilic groups like amines or alcohols, leading to the formation of sulfonylureas and sulfonamides. This reactivity is harnessed by medicinal chemists to synthesize libraries of compounds for screening and to build molecules with precisely designed biological activities.

The benzenesulfonamide (B165840) group is a well-established pharmacophore for targeting enzyme active sites, particularly metalloenzymes like carbonic anhydrases and various kinases. nih.govnih.gov The 4-fluorobenzenesulfonamide (B1215347) scaffold, in particular, has proven effective in the design of highly potent inhibitors for complex signaling enzymes.

One of the most critical signaling cascades in human cancer is the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention. rsc.org The 4-fluorobenzenesulfonyl group has been instrumental in the development of compounds that can inhibit key enzymes in this pathway. For instance, it is a core component of potent dual inhibitors that target both PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). mdpi.comnih.gov The synthesis of such inhibitors often involves the reaction of an amine on a core heterocyclic scaffold with a sulfonylating agent like 4-fluorobenzenesulfonyl chloride or isocyanate to form the critical sulfonamide linkage that anchors the molecule in the enzyme's active site. mdpi.com

An example includes the development of 1,2,4-triazole (B32235) bearing azinane analogues, where 4-toluenesulfonyl chloride was used to create sulfonamide intermediates for the synthesis of potential inhibitors of enzymes like acetylcholinesterase and α-glucosidase. nih.gov This highlights the general strategy of using arylsulfonyl groups to build enzyme inhibitors.

Given that many enzymes targeted for inhibition are involved in cancer progression, the development of enzyme inhibitors and anticancer agents are closely linked. The 4-fluorobenzenesulfonyl moiety is a feature of numerous compounds investigated for their antiproliferative activity.

A notable example is the compound FD274 , a potent PI3K/mTOR dual inhibitor designed for the treatment of acute myeloid leukemia (AML). nih.gov This molecule, a 4-fluorobenzenesulfonamide derivative, demonstrated significant antiproliferative effects against AML cell lines. nih.gov Similarly, benzenesulfonamide derivatives have been synthesized and tested as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, showing that this scaffold is a promising starting point for novel anticancer agents. nih.gov

The general applicability of the benzenesulfonamide scaffold is further seen in the development of inhibitors for Tropomyosin receptor kinase A (TrkA), a target for glioblastoma (GBM). nih.gov Studies on these compounds revealed that benzenesulfonamide analogs could be potent anti-GBM agents, with their effectiveness linked to specific interactions within the TrkA active site. nih.gov

Table 1: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Cancer Cell Line | Activity (IC50) | Target Enzyme(s) | Source |

|---|---|---|---|---|

| FD274 | HL-60 (AML) | 0.092 µM | PI3K/mTOR | nih.gov |

| FD274 | MOLM-16 (AML) | 0.084 µM | PI3K/mTOR | nih.gov |

| AL106 | Glioblastoma (GBM) | 58.6 µM | TrkA | nih.gov |

| Compound 12d | MDA-MB-468 (Breast) | 3.99 µM (hypoxic) | Carbonic Anhydrase IX | nih.gov |

| Compound 12i | MDA-MB-468 (Breast) | 1.48 µM (hypoxic) | Carbonic Anhydrase IX | nih.gov |

Retinoic acid-related orphan receptor γt (RORγt) is a lineage-defining transcription factor crucial for the differentiation of T-helper 17 (Th17) and cytotoxic T-lymphocyte 17 (Tc17) cells. nih.govfudan.edu.cn These cells play a significant role in immune responses, and activating RORγt with agonists is a promising strategy for cancer immunotherapy. nih.govfudan.edu.cn

While many reported RORγt modulators are inverse agonists designed to treat autoimmune diseases, the underlying molecular scaffolds can be adapted to create agonists. cornell.edunih.gov The design of RORγt modulators has incorporated arylsulfone and sulfonamide moieties. For example, a hybrid compound (15 ) combining a fluorene (B118485) core with an arylsulfone group was identified as a potent RORγt inverse agonist. cornell.edu

Medicinal chemistry efforts have focused on a "functionality switching" strategy, where systematic structural modifications to an inverse agonist scaffold can convert it into an agonist. fudan.edu.cn This approach often involves altering substituents on a core structure to change how the molecule interacts with key residues, such as helix 12, in the receptor's ligand-binding domain. The 4-fluorobenzenesulfonyl group, attached via its isocyanate or sulfonyl chloride derivative to a suitable molecular scaffold, represents a viable component for exploration within this "functionality switching" paradigm to develop novel RORγt agonists for immuno-oncology applications.

Natural products provide complex and biologically relevant scaffolds for drug discovery. researchgate.netdoaj.org Matrine (B1676216), a tetracyclic quinolizidine (B1214090) alkaloid from plants of the Sophora genus, exhibits a wide range of pharmacological activities, including anti-tumor and anti-inflammatory effects. researchgate.netnih.gov However, its therapeutic potential can be limited by factors like poor bioavailability. researchgate.net

To address this, medicinal chemists modify the matrine structure. A common strategy involves opening the D-ring of matrine via amide hydrolysis to create a more flexible structure with a terminal nitrogen and a side chain that can be readily derivatized. nih.gov This approach allows for the introduction of various functional groups to optimize the compound's properties. Studies have shown that introducing sulfonyl, acyl, or alkyl groups to the ring-opened structure can lead to derivatives with enhanced biological activity. nih.govresearchgate.net For example, one synthetic route involves reducing the ring-opened acid to an alcohol, which is then reacted with a sulfonyl chloride to produce a matrinic methanesulfonate. nih.gov Using this compound to react with an amino or hydroxyl group on a modified matrine scaffold is a logical strategy for creating novel sulfonamide or sulfonylurea derivatives, respectively, for biological evaluation.

As noted earlier, the simultaneous inhibition of PI3K and mTOR is a validated strategy in oncology. nih.govrsc.org The 4-fluorobenzenesulfonamide structure is a key feature in several potent dual inhibitors. The synthesis of these molecules showcases the utility of reagents like this compound or its chloride equivalent.

In a typical synthesis, a core heterocyclic amine is coupled with a substituted benzenesulfonyl chloride. For example, the synthesis of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors involved reacting 5-bromo-2-methoxypyridin-3-amine (B1520566) with 2,4-difluorobenzenesulfonyl chloride in pyridine (B92270) to yield the key sulfonamide intermediate. mdpi.com This intermediate then undergoes further reactions, such as Suzuki coupling, to build the final complex inhibitor. mdpi.com

The compound FD274 , a highly potent PI3K/mTOR dual inhibitor, is identified as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide. nih.gov Its potent activity against both PI3K isoforms and mTOR underscores the effectiveness of the 4-fluorobenzenesulfonamide moiety in this class of inhibitors. nih.gov

Table 2: Enzymatic Inhibition Profile of FD274

| Enzyme Target | Inhibitory Activity (IC50) | Source |

|---|---|---|

| PI3Kα | 0.65 nM | nih.gov |

| PI3Kβ | 1.57 nM | nih.gov |

| PI3Kγ | 0.65 nM | nih.gov |

| PI3Kδ | 0.42 nM | nih.gov |

| mTOR | 2.03 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies of 4-Fluorobenzenesulfonyl-Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For compounds containing the 4-fluorobenzenesulfonyl group, SAR studies explore how modifications to either the sulfonamide "tail" or the core scaffold it is attached to affect potency and selectivity. nih.gov

In the context of benzenesulfonamide-based inhibitors, structural studies have shown that active-site residues within the target enzyme dictate the binding orientation and affinity, while the specific groups on the sulfonamide (the "tail") modulate isoform specificity. nih.gov For example, in studies of carbonic anhydrase inhibitors, increasing the size and lipophilicity of the tail group was found to enhance potency. nih.gov

For PI3K/mTOR inhibitors, SAR is crucial for achieving dual activity and isoform selectivity. In the development of tricyclic quinoline-derived inhibitors, it was noted that the quinoline (B57606) nitrogen was critical for forming a hydrogen bond in the kinase hinge region, and its removal led to a significant loss of potency. nih.gov Similarly, removing an acyl group from another part of the molecule resulted in a 2- to 10-fold reduction in potency, demonstrating the fine-tuning required for optimal activity. nih.gov The fluorine atom in the 4-fluorobenzenesulfonyl group contributes to this relationship by altering the electronic properties of the phenyl ring and potentially forming specific interactions (e.g., with backbone amides or through favorable polar contacts) within the binding pocket, often leading to improved affinity compared to an unsubstituted phenyl ring.

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Modification | Impact on Activity | Source |

|---|---|---|---|

| PI3K/mTOR Inhibitors | Removal of quinoline nitrogen | >20-fold loss in cellular mTOR potency | nih.gov |

| PI3K/mTOR Inhibitors | Removal of an acyl group | 2-10 fold reduction in biochemical and cellular potency | nih.gov |

| Carbonic Anhydrase Inhibitors | Increasing size and lipophilicity of tail group | Enriched potency | nih.gov |

| Benzenesulfonamide Inhibitors | Tail groups in general | Modulate isoform specificity | nih.gov |

Prodrug Design and Application Strategies Relevant to this compound Derivatives

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, instability, or lack of target specificity. The derivatization of a drug into a prodrug form can enhance its pharmacokinetic and pharmacodynamic profile. The highly reactive nature of this compound makes it a suitable reagent for creating prodrugs from parent drugs containing amine or hydroxyl functional groups. The resulting sulfonylurea or carbamate (B1207046) linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes or in a targeted environment to release the active drug.

Carbamate prodrugs, for instance, can be engineered to release a parent phenolic drug. organic-chemistry.org The stability and release kinetics of such prodrugs can be modulated by the nature of the substituents on the carbamate nitrogen. organic-chemistry.org While specific examples detailing the use of this compound in this context are not extensively documented in publicly available research, the general principle of forming carbamate linkages with phenolic drugs is a known prodrug strategy. organic-chemistry.org

Similarly, the formation of sulfonylureas by reacting this compound with an amino group on a parent drug represents another viable prodrug approach. This strategy is particularly relevant for modifying the properties of amine-containing therapeutic agents.

Modulation of Biological Pathways via Isocyanate Chemistry

The derivatives of this compound, primarily sulfonylureas and carbamates, have the potential to modulate various biological pathways by interacting with specific protein targets. The urea (B33335) and carbamate moieties can participate in hydrogen bonding interactions within the active sites of enzymes or receptors, leading to their inhibition or activation. nih.gov

While direct studies on the modulation of biological pathways by derivatives solely derived from this compound are limited, research on structurally related benzenesulfonamide and urea-containing compounds provides insights into their potential biological activities. For example, various N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to exhibit anticancer activity against several cancer cell lines. nih.gov Although not directly derived from the isocyanate, these structures share the core benzenesulfonyl group and highlight the potential of this scaffold in developing agents that interfere with cancer cell proliferation.

Furthermore, numerous urea-containing compounds have been investigated as inhibitors of various enzymes, including kinases, which are critical regulators of cellular signaling pathways. nih.gov Stress-activated protein kinases (SAPKs), for instance, are involved in cellular responses to metabolic stress and are potential targets in diseases like obesity. nih.gov The urea functionality is a key structural feature in many kinase inhibitors, and it is plausible that derivatives of this compound could be designed to target such enzymes.

Computational Chemistry and Theoretical Investigations of 4 Fluorobenzenesulfonyl Isocyanate

Electronic Structure and Bonding Analysis of the Sulfonyl Isocyanate Group

The electronic structure of the sulfonyl isocyanate group (-SO₂NCO) is complex, characterized by a highly polarized nature and a subject of debate regarding the extent of d-orbital participation in bonding. Computational and X-ray crystallographic studies of sulfonyl-containing compounds have challenged the traditional Lewis structure representation which often depicts hypervalent sulfur with double bonds to the oxygen atoms, implying d-orbital involvement. nih.govresearchgate.net

Modern computational analyses, such as Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT), suggest that the bonding in the sulfonyl group is better described by highly polarized single bonds of the form S⁺-O⁻. nih.govresearchgate.net This polarization is augmented by reciprocal hyperconjugative interactions, where the lone pairs of electrons on the oxygen atoms donate into the antibonding σ* orbitals of the adjacent S-C and S-N bonds, and vice versa. nih.govresearchgate.net This model accounts for the observed bond lengths and geometries without invoking significant d-orbital participation from the sulfur atom. nih.govresearchgate.net

The isocyanate moiety (-N=C=O) itself is a nearly linear functional group with bonding characteristics that are closely related to carbon dioxide (CO₂) and carbodiimides. wikipedia.org The C-N=C=O unit is planar, and the bonding can be described by resonance structures, including a major contribution from a form with a double bond between nitrogen and carbon and a double bond between carbon and oxygen, and a zwitterionic form with a triple bond between nitrogen and carbon and a single bond to a negatively charged oxygen. wikipedia.org The electronic nature of the isocyanate group makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. acs.org

In 4-fluorobenzenesulfonyl isocyanate, the strongly electron-withdrawing sulfonyl group, further influenced by the fluorine atom on the phenyl ring, significantly impacts the electronic properties of the isocyanate group, enhancing its electrophilicity.

Table 1: Key Functional Groups and their Bonding Characteristics

| Functional Group | Key Atoms | Bonding Description |

| Sulfonyl | -SO₂- | Highly polarized S⁺-O⁻ bonds with significant ionic character and hyperconjugative interactions. nih.govresearchgate.net |

| Isocyanate | -N=C=O | Nearly linear structure with a highly electrophilic carbon atom due to resonance. wikipedia.orgacs.org |

Quantum Chemical Calculations of Reactivity Profiles and Reaction Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and high-level ab initio methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are powerful tools for predicting the reactivity of this compound. chemrxiv.orgchemrxiv.org These calculations can determine reaction pathways, transition state geometries, and activation energies for various reactions.

The high reactivity of the isocyanate group is a central theme. nih.gov It readily reacts with nucleophiles such as alcohols, amines, and water. wikipedia.org For instance, the reaction with an alcohol yields a carbamate (B1207046), with an amine it forms a urea (B33335), and with water, it leads to the formation of an unstable carbamic acid which subsequently decomposes to an amine and carbon dioxide. wikipedia.org

Theoretical studies on similar aromatic isocyanates, such as phenyl isocyanate, have been performed to understand their reaction mechanisms. For example, quantum-chemical calculations on the reaction of phenyl isocyanate with methanol (B129727) have shown that the reaction proceeds through the formation of pre- and post-reaction complexes and a late asymmetric cyclic transition state. researchgate.net The energy barrier for such reactions is influenced by the degree of association of the alcohol. researchgate.net

For this compound, the presence of the electron-withdrawing 4-fluorobenzenesulfonyl group is expected to increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to simpler alkyl or aryl isocyanates. Quantum chemical calculations can precisely quantify this effect by comparing the calculated activation barriers for its reactions with those of other isocyanates. Furthermore, these calculations can predict the regioselectivity of reactions, for example, in the case of reactions with unsymmetrical nucleophiles.

Table 2: Predicted Reactivity of this compound with Common Nucleophiles

| Nucleophile | Product Type |

| Alcohol (R-OH) | Carbamate |

| Amine (R-NH₂) | Urea |

| Water (H₂O) | Amine + CO₂ |

Molecular Docking and Simulation Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. frontiersin.org This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site. frontiersin.org

While specific molecular docking studies for this compound are not widely reported, the structural motifs present in the molecule, namely the sulfonamide-like linkage and the reactive isocyanate group, are found in many biologically active compounds. Sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases. mdpi.comnih.gov Molecular docking studies on sulfonamide-based inhibitors have revealed that the sulfonyl group often interacts with a zinc ion in the active site of these enzymes. mdpi.com

The high reactivity of the isocyanate group means that this compound could act as a covalent inhibitor, forming a permanent bond with nucleophilic residues (such as serine, cysteine, or lysine) in a protein's active site. Molecular docking simulations could be employed to identify potential protein targets. The process would involve:

Identifying a protein of interest with a potential binding pocket.

Generating a 3D model of this compound.

Using docking software to place the ligand into the protein's active site in various conformations.

Scoring the different poses based on factors like binding energy and intermolecular interactions.

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time.

Table 3: Potential Applications of Molecular Docking for this compound

| Study Type | Objective |

| Virtual Screening | To identify potential protein targets from a large database. |

| Binding Mode Analysis | To understand the specific interactions between the molecule and a known target protein. |

| Covalent Docking | To model the formation of a covalent bond with nucleophilic residues in an active site. |

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides powerful methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations. A common workflow involves:

A conformational search to identify the low-energy conformers of the molecule.

Geometry optimization of each conformer using a suitable DFT functional and basis set (e.g., B3LYP-D3/6-31G(d)). github.io

Calculation of the magnetic shielding tensors for each optimized conformer, often with a different functional and larger basis set optimized for NMR predictions (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model (e.g., PCM for chloroform). github.io

Boltzmann averaging of the chemical shifts of the different conformers to obtain the final predicted spectrum. github.io

These predicted spectra can be compared with experimental data to confirm the structure of this compound.

IR Spectroscopy: The vibrational frequencies corresponding to the IR absorption bands can also be calculated using DFT. The calculation provides the frequencies and intensities of the fundamental vibrational modes. A key feature in the predicted IR spectrum of this compound would be the very strong and characteristic absorption band of the isocyanate group (-N=C=O) in the region of 2250-2280 cm⁻¹. Other predictable bands include the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) and the various vibrations of the fluorinated benzene (B151609) ring.

Table 4: Predicted Key Spectroscopic Signatures for this compound

| Spectroscopy | Predicted Feature | Approximate Position |

| IR | Asymmetric stretch of -N=C=O | ~2250-2280 cm⁻¹ |

| IR | Asymmetric stretch of -SO₂- | ~1350-1400 cm⁻¹ |

| IR | Symmetric stretch of -SO₂- | ~1150-1200 cm⁻¹ |

| ¹³C NMR | Carbonyl carbon of -N=C=O | ~120-130 ppm |

| ¹⁹F NMR | Fluorine on benzene ring | Dependent on standard |

Analytical Methodologies in Research Pertaining to 4 Fluorobenzenesulfonyl Isocyanate and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Elucidation of Reaction Products

The structural characterization of reaction products derived from 4-fluorobenzenesulfonyl isocyanate is accomplished through various advanced spectroscopic techniques. These methods provide detailed information about the molecular framework and functional groups present in the newly synthesized compounds.

Infrared (IR) and Raman spectroscopy are fundamental tools for identifying the characteristic functional groups in sulfonyl isocyanates and their derivatives. For instance, the IR and Raman spectra of the related compound, chlorosulfonyl isocyanate, have been thoroughly studied. acs.orgoup.com The isocyanate group (–NCO) exhibits a strong, characteristic absorption band in the IR spectrum. The positions of sulfonyl group (SO₂) stretching vibrations are also key indicators in the spectra of sulfone-related compounds. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the precise molecular structure. While specific NMR data for this compound reaction products is not widely published, the principles can be inferred from related compounds. For example, the ¹H NMR spectrum was used to characterize the cinnamonitrile (B126248) product from a reaction involving chlorosulfonyl isocyanate. orgsyn.org Furthermore, ¹⁵N NMR spectroscopy has proven to be particularly useful for identifying various isocyanate derivatives, such as those found in polyurethanes, offering clearer distinction than ¹³C NMR in some cases. researchgate.net

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification. The mass spectrum of chlorosulfonyl isocyanate, for example, shows a molecular ion peak that confirms its molecular weight. chemicalbook.com This technique is essential for confirming the successful synthesis of this compound derivatives.

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are central to the analysis and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a versatile method for separating and quantifying isocyanate derivatives. Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a derivatization step is typically employed, converting the isocyanate into a more stable derivative prior to analysis. sigmaaldrich.com The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For instance, a common approach involves using a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and water with a formic acid modifier, coupled with mass spectrometry detection (LC-MS/MS). researchgate.net The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks.

Gas chromatography is another powerful technique, particularly for volatile isocyanate derivatives. In one method, isocyanates are hydrolyzed to their corresponding amines, which are then derivatized and analyzed by GC with a thermionic detector. chemicalbook.com The assessment of purity involves examining the resulting chromatogram for any unexpected peaks that would indicate the presence of contaminants.

Development and Application of Derivatization Reagents for Isocyanate Detection and Quantification

Given the high reactivity and instability of isocyanates, derivatization is a cornerstone of their analytical methodology, converting them into stable, easily detectable compounds. orgsyn.org This is especially crucial for trace-level detection and quantification in various matrices. The ideal derivatizing reagent should react quickly and completely with the isocyanate group to form a stable derivative that can be selectively detected at low concentrations.

Several amine-based reagents have been developed and are widely used for this purpose. The reaction of an isocyanate with an amine forms a stable urea (B33335) derivative. Some of the established reagents include 1-(2-pyridyl)piperazine (B128488) (2PP), 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), 9-(methylaminomethyl)anthracene (B57991) (MAMA), and tryptamine (B22526) (TRYP). orgsyn.orgsigmaaldrich.com For example, 1-(2-pyridyl)piperazine is used in a method for the simultaneous determination of multiple isocyanates. researchgate.net

To achieve higher sensitivity, particularly in environmental and workplace monitoring, fluorescent derivatizing agents are employed. chemicalbook.comorgsyn.org These reagents react with isocyanates to form highly fluorescent derivatives, which can be detected at very low concentrations using a fluorescence detector. chemicalbook.comorgsyn.org

9-(Methylaminomethyl)anthracene (MAMA) is a well-known fluorescent reagent that forms a highly fluorescent and UV-active urea derivative with isocyanates. chemicalbook.com This allows for detection limits that are significantly lower than those achieved with non-fluorescent reagents. orgsyn.org Another notable fluorescent agent is 1-(9-anthracenylmethyl)piperazine (MAP), which was developed to react rapidly with isocyanates and provide a strong, selective fluorescence signal. orgsyn.org The relative reactivity of MAP with phenyl isocyanate was found to be significantly higher than that of MAMA and tryptamine. orgsyn.org The use of these fluorescent agents is recognized by organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for their stability and high sensitivity. acs.orgorgsyn.org

High-Performance Liquid Chromatography is the predominant technique for the analysis of derivatized isocyanates. orgsyn.org HPLC systems can be equipped with various detectors, with UV-Visible and fluorescence detectors being the most common for this application.

Following derivatization, the resulting stable urea derivatives are separated on an HPLC column, typically a reversed-phase column like C18. researchgate.net A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often used to achieve separation of different isocyanate derivatives in a single run. researchgate.net

When using fluorescent derivatizing agents like MAMA or MAP, a fluorescence detector is used, offering excellent sensitivity and selectivity. chemicalbook.comorgsyn.org For reagents that are also UV-active, a UV detector can be used in series or as an alternative. orgsyn.org The combination of derivatization with a sensitive reagent and subsequent HPLC analysis provides a robust and reliable method for the quantification of isocyanates. orgsyn.org The accuracy of these methods is ensured through proper calibration with standards of the derivatized isocyanates.

Future Directions and Emerging Research Avenues for 4 Fluorobenzenesulfonyl Isocyanate

Development of Novel Catalytic Systems for Enhanced Transformations

The efficiency and selectivity of reactions involving 4-fluorobenzenesulfonyl isocyanate are critically dependent on the catalytic systems employed. Future research is increasingly focused on developing novel catalysts that can offer enhanced control over its transformations.

While organotin compounds have traditionally been used to catalyze isocyanate reactions, particularly in polyurethane synthesis, concerns over their toxicity are driving research towards greener alternatives. trea.comacs.orgnih.gov Emerging research is exploring the use of organocatalysts, which are metal-free organic molecules, to promote reactions of isocyanates. Guanidines and phosphonic acid derivatives have shown promise as effective catalysts for the reaction between isocyanates and alcohols. tandfonline.com Guanidines, acting as nucleophilic catalysts, have demonstrated moderate activity, particularly at elevated temperatures. tandfonline.com In contrast, acidic organocatalysts like phenyl phosphonic acid derivatives can exhibit enhanced catalytic activity and improved selectivity, offering a safer alternative to conventional metal-based catalysts. tandfonline.com

Furthermore, the use of tertiary amines as catalysts in the synthesis of arylsulfonyl isocyanates has been shown to improve reaction yields and purity while allowing for milder reaction conditions. google.com Future investigations will likely focus on tailoring the structure of these organocatalysts to achieve higher efficiency and selectivity in reactions specifically involving this compound. The development of recyclable catalysts, such as those based on metal-organic frameworks (MOFs), also represents a promising avenue for more sustainable chemical processes. researchgate.net

Sustainable and Green Chemistry Approaches in its Utilization

The principles of green chemistry are becoming increasingly integral to chemical synthesis, and the production and use of this compound are no exception. A primary focus of future research is the development of phosgene-free synthesis routes. nwo.nlresearchgate.netnih.gov Phosgene (B1210022), a highly toxic gas, is traditionally used in the production of isocyanates. Alternative, greener pathways, such as the reductive carbonylation of nitroaromatic compounds or the rearrangement of nitrile oxides, are being explored to circumvent the use of this hazardous reagent. nwo.nlrsc.org

The use of sustainable solvents is another key area of research. Traditional organic solvents often pose environmental and health risks. vertecbiosolvents.com Research into bio-based solvents derived from renewable feedstocks is gaining traction as a means to create more environmentally friendly formulations for isocyanate-based products. vertecbiosolvents.comrsc.org Additionally, the development of solvent-free reaction conditions is a significant goal for improving the sustainability of processes involving this compound. patsnap.com

Broadening Scope in Materials Science Applications (e.g., Polymer Chemistry, Battery Additives)

The unique properties of this compound make it a compelling building block for advanced materials. Its application in polymer chemistry and as a battery additive are particularly promising areas of future research.

Polymer Chemistry

Isocyanates are fundamental precursors in the synthesis of polyurethanes. mdpi.com The incorporation of the 4-fluorobenzenesulfonyl group into a polymer backbone is expected to impart unique properties such as enhanced thermal stability, flame retardancy, and specific solubility characteristics due to the presence of the fluorine and sulfonyl groups. Research is anticipated to explore the synthesis of novel fluorinated polyurethanes and other polymers derived from this compound for high-performance applications. mdpi.com

Battery Additives

A significant emerging application for fluorinated sulfonyl compounds is as electrolyte additives in lithium-ion batteries. Research has shown that related compounds, such as phenyl 4-fluorobenzene sulfonate (PFBS), can act as multifunctional film-forming additives. acs.org These additives preferentially react at the electrode surfaces to form a stable and uniform solid electrolyte interphase (SEI). acs.org This protective layer suppresses the degradation of the cathode material and the decomposition of the electrolyte, leading to significantly improved battery performance, including enhanced capacity retention and better performance at a wide range of temperatures. acs.org Future research will likely investigate this compound and its derivatives as advanced electrolyte additives to further enhance the stability and lifespan of high-energy lithium-ion batteries.

Table 1: Performance of a Related Fluorinated Additive in Lithium-Ion Batteries

| Additive | Concentration (wt%) | Cycle Number | Capacity Retention (%) at 25°C | Reference |

|---|---|---|---|---|

| Phenyl 4-fluorobenzene sulfonate (PFBS) | 1.0 | 400 | 89.9 | acs.org |

| Control (PFBS-free) | 0 | 400 | 29.3 | acs.org |

Advanced Methodologies for High-Throughput Screening in Drug Discovery

The reactivity of the isocyanate group makes this compound a valuable tool in drug discovery, particularly for the synthesis of compound libraries for high-throughput screening (HTS). mdpi.comunchainedlabs.comnih.gov HTS allows for the rapid testing of thousands of chemical compounds to identify potential drug candidates.

An emerging technique known as isocyanate-mediated chemical tagging (IMCT) offers a versatile and scalable method for attaching chemical moieties to small molecules. rsc.org This approach can be used to rapidly generate diverse libraries of compounds from a single scaffold. By reacting this compound with a range of molecules containing nucleophilic groups (such as amines or alcohols), a large number of derivatives can be synthesized in a parallel format. These derivatives can then be screened for biological activity. This method streamlines the early stages of drug discovery by accelerating the identification of lead compounds. rsc.org

Future research will likely focus on leveraging automated synthesis and screening platforms to fully exploit the potential of this compound in generating novel and structurally diverse compound libraries for identifying new therapeutic agents. nih.gov

Multidisciplinary Research Bridging Organic Chemistry, Biology, and Computational Science

The full potential of this compound will be unlocked through multidisciplinary research that integrates organic chemistry, biology, and computational science.

Organic Chemistry: Continued exploration of the fundamental reactivity of this compound will uncover new synthetic transformations and applications. rsc.orgacs.org Developing novel synthetic routes to this compound and its derivatives remains a key area of interest. chemicalbook.com

Biology: The intersection with biology is most prominent in drug discovery, where the compound can be used to create libraries of potential therapeutic agents. rsc.org Furthermore, the integration of biocatalysis, using enzymes to perform specific chemical transformations, offers a green and highly selective approach to synthesizing chiral molecules from isocyanate precursors. nih.govnih.gov

Computational Science: Computational modeling is becoming an indispensable tool in chemical research. Density Functional Theory (DFT) calculations, for instance, are used to investigate reaction mechanisms, such as the cycloaddition of sulfonyl isocyanates, and to predict the reactivity of different isomers. researchgate.net In materials science, computational studies help to understand how additives like fluorinated sulfonyl compounds function at the molecular level within a battery, guiding the design of more effective materials. nih.govacs.org A detailed quantum-chemical study has also been used to investigate the mechanism of isocyanate synthesis, revealing potential new catalysts. rsc.org

The synergy between these disciplines will be crucial for accelerating the discovery and development of new technologies based on this compound, from advanced materials to life-saving medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluorobenzenesulfonyl isocyanate, and what factors influence reaction yield?

- Methodological Answer : this compound is typically synthesized via phosgenation of the corresponding sulfonamide. A documented method involves reacting sulfonamide with phosgene in the presence of butyl isocyanate, followed by distillation to isolate the product. Key factors affecting yield include:

- Stoichiometric precision : Excess phosgene ensures complete conversion but requires careful handling due to toxicity.

- Moisture control : An inert atmosphere (e.g., nitrogen) prevents hydrolysis of the isocyanate group.